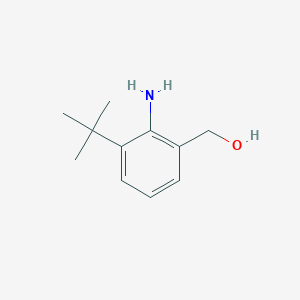![molecular formula C28H36O2S2 B15248390 [2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester CAS No. 833483-78-6](/img/structure/B15248390.png)
[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them useful in various applications, particularly in organic electronics and materials science. This specific compound features a carboxylic acid group at the 5-position of the bithiophene ring, with dihexyl substituents at the 3’ and 4’ positions, and a phenylmethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position through a functionalization reaction, such as a Friedel-Crafts acylation followed by oxidation.
Addition of Dihexyl Groups: The dihexyl groups are added to the 3’ and 4’ positions via alkylation reactions, often using hexyl halides in the presence of a strong base.
Esterification: The final step involves esterification of the carboxylic acid group with phenylmethanol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester is used as a building block for the synthesis of more complex organic molecules. Its conjugated system makes it valuable in the study of electronic properties and charge transfer mechanisms.
Biology
In biological research, this compound can be used as a probe to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its aromatic and ester functionalities.
Medicine
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
作用機序
The mechanism of action of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester involves its interaction with molecular targets through its conjugated system and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dimethyl-, phenylmethyl ester
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dipropyl-, phenylmethyl ester
- [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dibutyl-, phenylmethyl ester
Uniqueness
The uniqueness of [2,2’-Bithiophene]-5-carboxylic acid, 3’,4-dihexyl-, phenylmethyl ester lies in its specific substitution pattern, which imparts distinct electronic properties and steric effects. The dihexyl groups provide increased solubility and flexibility, making it more suitable for certain applications in organic electronics compared to its shorter alkyl chain analogs.
特性
CAS番号 |
833483-78-6 |
|---|---|
分子式 |
C28H36O2S2 |
分子量 |
468.7 g/mol |
IUPAC名 |
benzyl 3-hexyl-5-(3-hexylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C28H36O2S2/c1-3-5-7-12-16-23-18-19-31-26(23)25-20-24(17-13-8-6-4-2)27(32-25)28(29)30-21-22-14-10-9-11-15-22/h9-11,14-15,18-20H,3-8,12-13,16-17,21H2,1-2H3 |
InChIキー |
QUTPTKXCFIVGGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C(=O)OCC3=CC=CC=C3)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


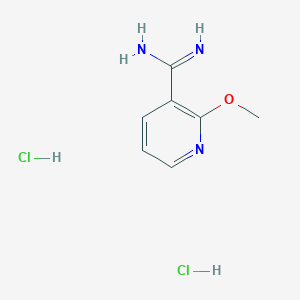


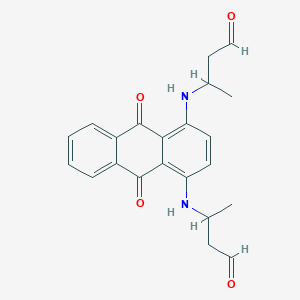
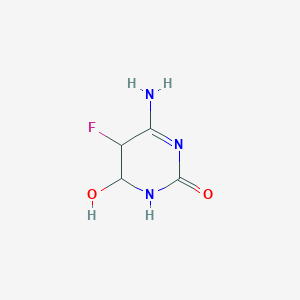
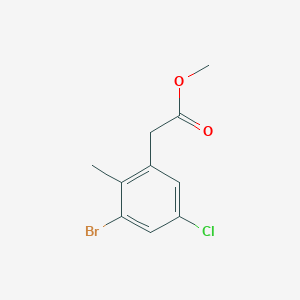
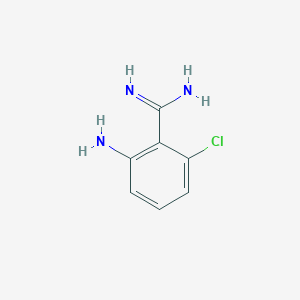


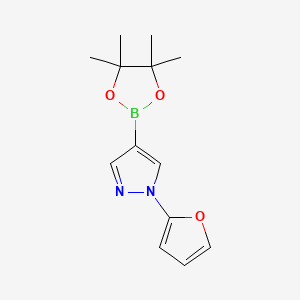
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
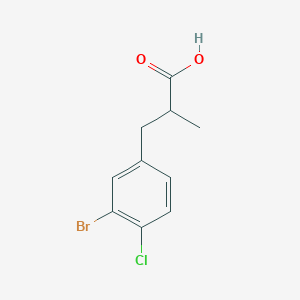
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
